2-Chloro-1,7-naphthyridine
Overview
Description
2-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a chlorine substituent at the second position. The unique structure of this compound makes it an important molecule in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Naphthyridines, the class of compounds to which 2-chloro-1,7-naphthyridine belongs, are known to exhibit a wide range of biological activities . They have been used in the treatment of several human diseases .
Mode of Action
Naphthyridines, in general, are known to interact with various biological targets due to their diverse biological activities . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Naphthyridines are known to have a wide spectrum of biological applications . They are involved in various biochemical reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c, indicating that it may have specific stability and storage requirements .
Result of Action
Naphthyridines, in general, are known to exhibit a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Action Environment
It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride under basic conditions, followed by cyclization to form the naphthyridine ring. Another approach involves the use of phosphorus oxychloride to chlorinate 1,7-naphthyridine-2(1H)-one .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,7-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthyridines.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Cross-Coupling Reactions: Formation of biaryl naphthyridines.
Scientific Research Applications
2-Chloro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,8-Naphthyridine: Known for its diverse biological activities and applications in materials science.
1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties
Uniqueness: 2-Chloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-1,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYWDKTFBMSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609413 | |
Record name | 2-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35192-05-3 | |
Record name | 2-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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